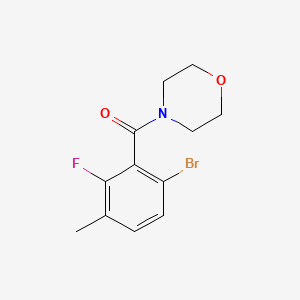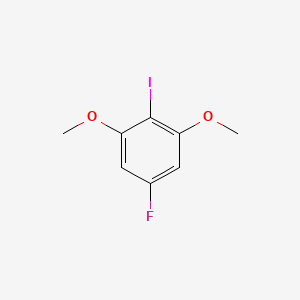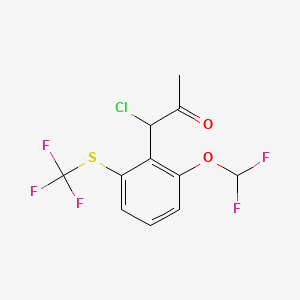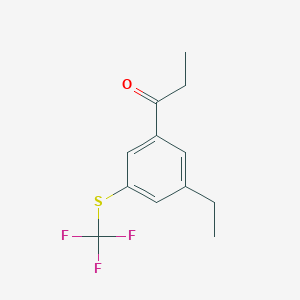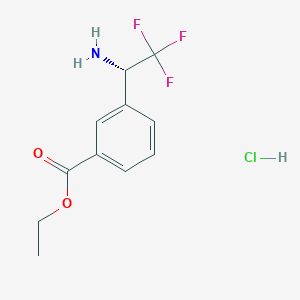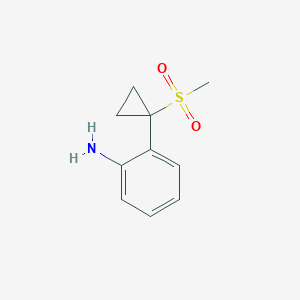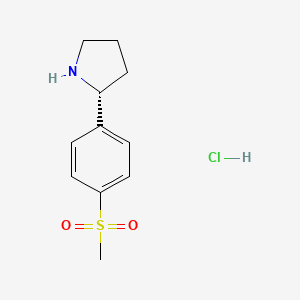
(R)-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride is a chiral compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-(methylsulfonyl)phenyl group, making it a valuable molecule in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with a 4-(methylsulfonyl)phenyl halide under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the 4-(methylsulfonyl)phenyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of ®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(S)-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Methylsulfonyl)phenylpyrrolidine: A structurally similar compound without the chiral center.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents on the aromatic ring.
Uniqueness
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound in research and industrial applications .
特性
分子式 |
C11H16ClNO2S |
|---|---|
分子量 |
261.77 g/mol |
IUPAC名 |
(2R)-2-(4-methylsulfonylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |
InChIキー |
ZPDULTIQCKYZTD-RFVHGSKJSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CCCN2.Cl |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


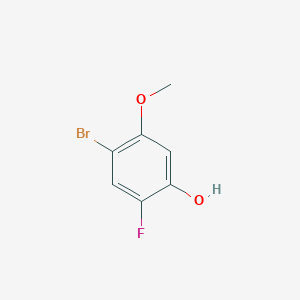
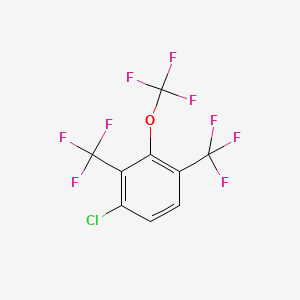
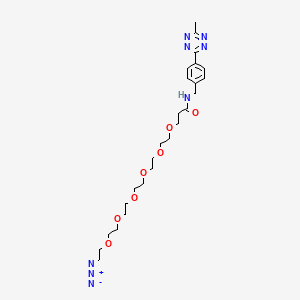
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)

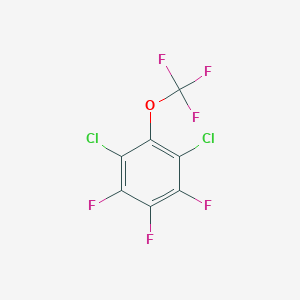
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
